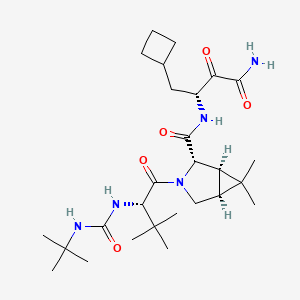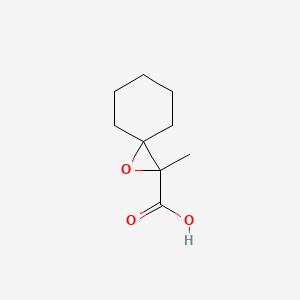
2'-O-Acetyl-5'-O-benzoyl-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Acetyl-5’-O-benzoyl-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and a spiro linkage. It is primarily used in the synthesis of artificial nucleotides and has significant applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves multiple steps. One common method includes the acetylation and benzoylation of ribofuranose derivatives. The process typically begins with the acetylation of ribofuranose using acetic anhydride and pyridine. This is followed by benzoylation using benzoyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled reaction conditions. The process includes the use of thionyl chloride and methyl alcohol for initial reactions, followed by the addition of ribose and subsequent benzoylation. The final product is obtained through recrystallization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and benzoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride and acetic anhydride in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as deacetylated and debenzoylated forms .
Wissenschaftliche Forschungsanwendungen
2’-O-Acetyl-5’-O-benzoyl-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) has several scientific research applications:
Chemistry: Used in the synthesis of artificial nucleotides and nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid function, leading to antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A similar compound used in nucleoside synthesis.
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide: Another ribofuranosyl derivative with similar applications.
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-Methyl-beta-D-ribofuranosyl)]-9H-purine: A nucleoside analog with antiviral properties.
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is unique due to its spiro linkage and the presence of both acetyl and benzoyl groups. These structural features contribute to its distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C21H21N3O10S |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
[(8R,9R)-9-acetyloxy-4-amino-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C21H21N3O10S/c1-11-8-24(20(28)23-17(11)26)18-16(32-12(2)25)21(14(22)10-35(29,30)34-21)15(33-18)9-31-19(27)13-6-4-3-5-7-13/h3-8,10,15-16,18H,9,22H2,1-2H3,(H,23,26,28)/t15?,16-,18+,21?/m0/s1 |
InChI-Schlüssel |
UXCYJHAMTCUJIT-WJWCEJSTSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



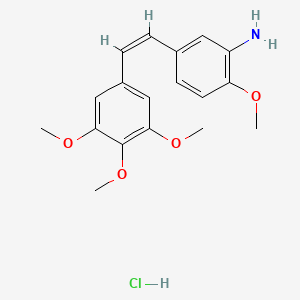
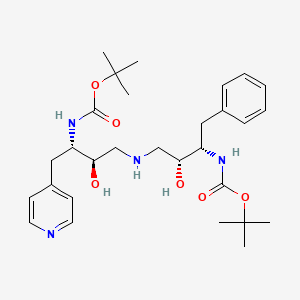
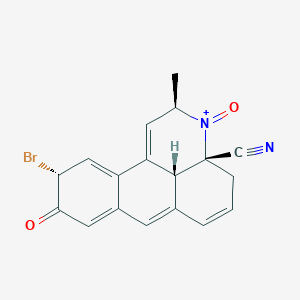
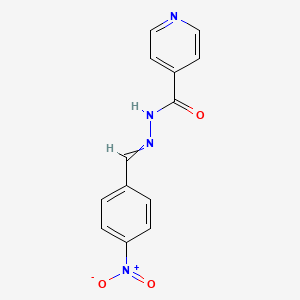
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
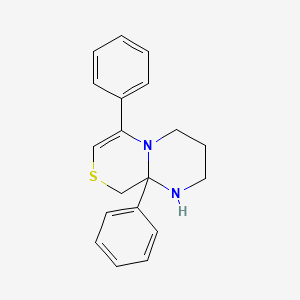
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

